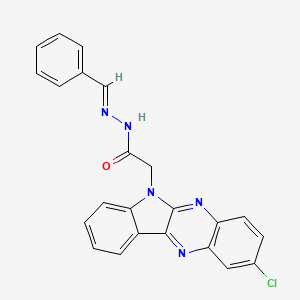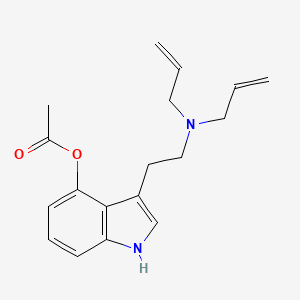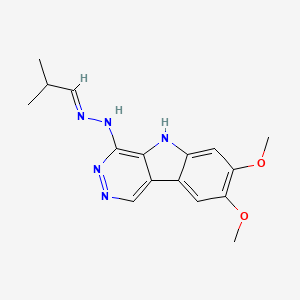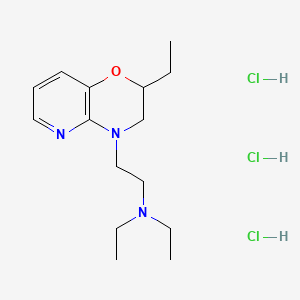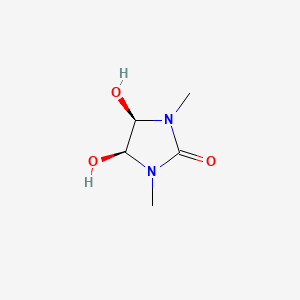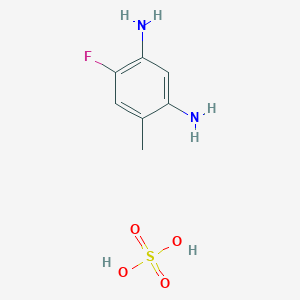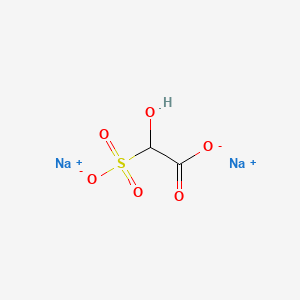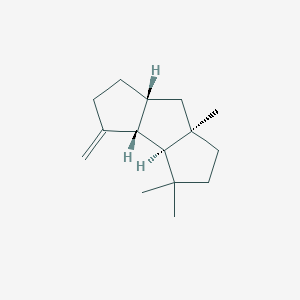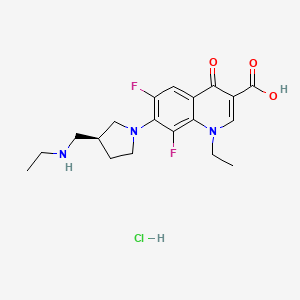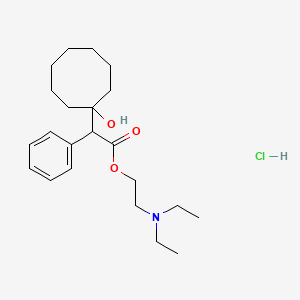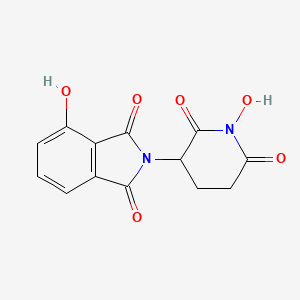
4,1'-Dihydroxy thalidomide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,1’-Dihydroxy thalidomide is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is characterized by the presence of two hydroxyl groups at the 4 and 1’ positions of the thalidomide molecule. The addition of these hydroxyl groups modifies the biological activity and pharmacokinetic properties of the parent compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,1’-dihydroxy thalidomide involves the hydroxylation of thalidomide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction typically occurs under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions .
Industrial Production Methods: Industrial production of 4,1’-dihydroxy thalidomide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4,1’-Dihydroxy thalidomide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified pharmacological properties .
Aplicaciones Científicas De Investigación
4,1’-Dihydroxy thalidomide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the chemical properties of thalidomide derivatives.
Biology: The compound is investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating inflammatory diseases and cancers.
Mecanismo De Acción
The mechanism of action of 4,1’-dihydroxy thalidomide involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific transcription factors, leading to anti-proliferative and anti-inflammatory effects. Additionally, the hydroxyl groups enhance its binding affinity and specificity, contributing to its unique pharmacological profile .
Comparación Con Compuestos Similares
Thalidomide: The parent compound, known for its sedative and teratogenic effects.
Lenalidomide: A derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer activities.
Uniqueness: 4,1’-Dihydroxy thalidomide stands out due to the presence of hydroxyl groups, which significantly alter its pharmacokinetics and biological activity. These modifications result in improved therapeutic potential and reduced side effects compared to its parent compound and other derivatives .
Propiedades
Número CAS |
478785-10-3 |
|---|---|
Fórmula molecular |
C13H10N2O6 |
Peso molecular |
290.23 g/mol |
Nombre IUPAC |
4-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O6/c16-8-3-1-2-6-10(8)13(20)14(11(6)18)7-4-5-9(17)15(21)12(7)19/h1-3,7,16,21H,4-5H2 |
Clave InChI |
HQJZOAIKHXFHLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


